molecular formula C9H8BrClO2 B1442322 3-(2-Bromo-5-chlorophenyl)propanoic acid CAS No. 66192-05-0

3-(2-Bromo-5-chlorophenyl)propanoic acid

Cat. No. B1442322
CAS RN: 66192-05-0
M. Wt: 263.51 g/mol
InChI Key: OLEPCMSCBNSTMU-UHFFFAOYSA-N
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Description

“3-(2-Bromo-5-chlorophenyl)propanoic acid” is a compound that contains a propanoic acid group attached to a phenyl group, which is substituted with bromine and chlorine atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable phenylpropanoic acid precursor with bromine and chlorine sources .


Molecular Structure Analysis

The molecular formula of “3-(2-Bromo-5-chlorophenyl)propanoic acid” is C9H8BrClO2 . It contains a carboxylic acid group (-COOH), a phenyl ring, and halogen substituents (bromine and chlorine) .


Chemical Reactions Analysis

As a carboxylic acid, “3-(2-Bromo-5-chlorophenyl)propanoic acid” can participate in typical acid-base reactions, forming salts with bases . The bromine and chlorine substituents might also undergo nucleophilic aromatic substitution reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-Bromo-5-chlorophenyl)propanoic acid” would depend on its structure. As a carboxylic acid, it is likely to be a solid at room temperature . It’s also likely to have a relatively high melting point due to the presence of the polar carboxylic acid group .

Scientific Research Applications

  • Catalytic Protodeboronation of Pinacol Boronic Esters

    • Application : This research focuses on the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis .
    • Method : The researchers reported a catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .
    • Results : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
  • Biological Potential of Indole Derivatives

    • Application : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Method : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
    • Results : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Preparation of t-butyl 2-(phenylthiomethyl) propenoate

    • Application : “3-Bromo-2-(bromomethyl)propionic acid” is used in the preparation of t-butyl 2-(phenylthiomethyl) propenoate .
    • Method : The specific method of application or experimental procedures were not detailed in the source .
    • Results : The outcome of the preparation was not specified in the source .
  • Synthesis of SGLT2 Inhibitors

    • Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound similar to “3-(2-Bromo-5-chlorophenyl)propanoic acid”, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
    • Method : The specific method of application or experimental procedures were not detailed in the source .
    • Results : The outcome of the synthesis was not specified in the source .
  • Antiviral Activity of Indole Derivatives

    • Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • Method : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
    • Results : The compound showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
  • Synthesis of Pharmaceuticals

    • Application : “2-bromo-3-(2-chlorophenyl)propanoic acid” is used in the synthesis of pharmaceuticals .
    • Method : The specific method of application or experimental procedures were not detailed in the source .
    • Results : The outcome of the synthesis was not specified in the source .
  • Antiviral Activity of Indole Derivatives

    • Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • Method : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
    • Results : The compound showed inhibitory activity against influenza A .
  • Synthesis of Pharmaceuticals

    • Application : “2-bromo-3-(2-chlorophenyl)propanoic acid” is used in the synthesis of pharmaceuticals .
    • Method : The specific method of application or experimental procedures were not detailed in the source .
    • Results : The outcome of the synthesis was not specified in the source .

Safety And Hazards

As with any chemical, handling “3-(2-Bromo-5-chlorophenyl)propanoic acid” would require appropriate safety measures. The specific hazards would depend on its properties, but as a carboxylic acid, it could be corrosive and cause burns and eye damage .

Future Directions

The future directions for research on “3-(2-Bromo-5-chlorophenyl)propanoic acid” would depend on its properties and potential applications. It could be of interest in the development of new pharmaceuticals or materials .

properties

IUPAC Name

3-(2-bromo-5-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEPCMSCBNSTMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromo-5-chlorophenyl)propanoic acid

CAS RN

66192-05-0
Record name 3-(2-bromo-5-chlorophenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Chen, J Wang, S Zhou, H Liu - The Journal of Organic …, 2014 - ACS Publications
An investigation into the reactivity profile of alkyl halides has led to the development of a new method for the asymmetric synthesis of chiral heterocyclic amino acids. This protocol …
Number of citations: 16 pubs.acs.org

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